molecular formula C15H17FN8 B2897118 5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2380094-54-0

5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2897118
CAS No.: 2380094-54-0
M. Wt: 328.355
InChI Key: ODERIASHCZKSTO-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluoro-methylpyrimidine group and a triazolopyrimidine core

Preparation Methods

The synthesis of 5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of appropriate amines with dihaloalkanes to form the piperazine ring.

    Substitution with fluoro-methylpyrimidine: The piperazine ring is then substituted with a fluoro-methylpyrimidine group through nucleophilic substitution reactions.

    Cyclization to form the triazolopyrimidine core: The final step involves the cyclization of the intermediate compound to form the triazolopyrimidine core under specific reaction conditions, such as the use of strong acids or bases and elevated temperatures.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and cellular processes. It can serve as a tool compound to investigate the mechanisms of action of related molecules.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for understanding its potential as a drug candidate.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

When compared to other similar compounds, 5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core but differ in their substituents and overall structure.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyrimidine core with different substituents, leading to variations in their biological activity and applications.

    Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific combination of a piperazine ring, fluoro-methylpyrimidine group, and triazolopyrimidine core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN8/c1-10-7-12(24-15(21-10)19-9-20-24)22-3-5-23(6-4-22)14-13(16)11(2)17-8-18-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODERIASHCZKSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=NC(=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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